methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine
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Overview
Description
“N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is a key structural feature, and the nitro group would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The nitro group is typically quite reactive and could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Steric and Electronic Effects in Metal Complexes
Research on dinuclear nickel complexes supported by bis(iminopyridine) ligands, including compounds structurally related to N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine, has shown that these complexes can be synthesized and their reactivity with carbon disulfide studied. The structural analysis revealed different geometries based on the steric and electronic properties of the ligands, highlighting the importance of ligand design in the formation and reactivity of metal complexes (Bheemaraju et al., 2013).
DNA Interaction and Antibacterial Activity
A study on Cu(II) and Ni(II) complexes derived from a similar ligand showed significant DNA binding potential and antibacterial properties. This research underscores the potential biomedical applications of such compounds, including their use in antibacterial therapies and as tools for studying DNA interactions (Jana et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of compounds similar to N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine with cyclic push-pull nitroenamines have been explored. These studies contribute to the development of novel synthetic methods for the construction of heterocyclic compounds, offering insights into the reactivity and potential applications of these substances in organic synthesis (Lukashenko et al., 2017).
Supramolecular Self-Assembly
The self-assembly properties of metal complexes with ligands related to N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine have implications for the design of new materials with specific structural and functional characteristics. These studies can inform the development of advanced materials for catalysis, sensors, and other applications (Nyamato et al., 2016).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Compounds containing a pyrrolidine ring are found in many biologically active molecules, suggesting that this compound could have potential biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-N-methyl-2-nitro-1-pyrrolidin-1-ylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-7(6-10(11)12)9-4-2-3-5-9/h6,8H,2-5H2,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGOKLBFZSNBJ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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